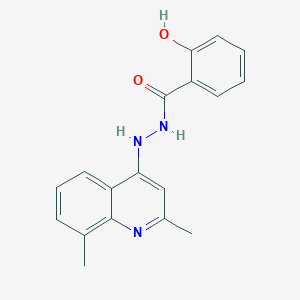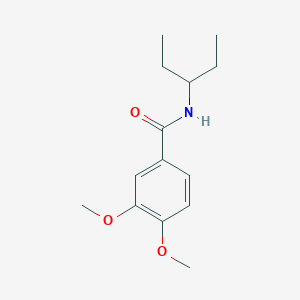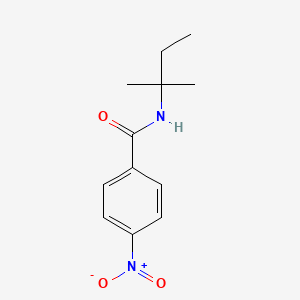![molecular formula C19H20Cl2N2O4S B5832659 N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as BZM055, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting Hsp90, N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide can disrupt the proper functioning of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90 inhibition. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide research, including exploring its potential as a cancer therapy in clinical trials, developing more effective formulations for improved solubility and bioavailability, and investigating its neuroprotective effects in other neurodegenerative diseases. Additionally, further studies are needed to understand the long-term safety and potential side effects of N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.
In conclusion, N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will continue to explore its potential as a therapeutic agent and address remaining questions about its safety and efficacy.
Métodos De Síntesis
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide can be synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-N-(4-morpholinyl)acetamide in the presence of a base. The resulting product is then treated with oxalyl chloride and morpholine to yield N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
Propiedades
IUPAC Name |
N-benzyl-2,5-dichloro-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-6-7-17(21)18(12-16)28(25,26)23(13-15-4-2-1-3-5-15)14-19(24)22-8-10-27-11-9-22/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRCOQQORFQURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
![4-(diisopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5832601.png)


![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)
